molecular formula C21H19N5OS B2721676 N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 516461-38-4

N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2721676
M. Wt: 389.48
InChI Key: DUEUMUUFWXYZAA-UHFFFAOYSA-N
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Description

“N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot multi-component cyclocondensation reaction . The reaction of the starting material with DMF and phosphorus oxychloride (Vilsmeier–Haack reagent) at 70 °C for 5 h afforded an intermediate, which upon subsequent refluxing with ammonium carbonate in acetic acid resulted in the formation of the final compound .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activity : The compound serves as a precursor for synthesizing various heterocycles, such as coumarins, pyridines, pyrroles, thiazoles, and pyrazolo[3,4-d]pyrimidines, which have been evaluated for antimicrobial properties. For instance, compounds synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide demonstrated potential as antimicrobial agents (Bondock et al., 2008).

  • Antitumor Activity : Novel pyrimidine derivatives, including those linked to thiophene, pyrazole, and thiazole moieties synthesized from related acetamides, have shown significant antitumor activity against various human tumor cell lines, such as hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) (Masaret, 2021).

  • Neuroinflammation Imaging : Derivatives closely related to the compound, especially those targeting the translocator protein 18 kDa (TSPO), are synthesized and evaluated for their potential in neuroinflammatory processes. These derivatives, including fluoroalkyl- and fluoroalkynyl- analogues, have shown subnanomolar affinity for TSPO, indicating their suitability as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

  • Insecticidal Activity : The compound has also been utilized as a precursor for synthesizing heterocycles with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This illustrates the compound's utility in developing new agrichemicals for pest management (Fadda et al., 2017).

  • Antioxidant Activity : Some derivatives, particularly those incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, have been synthesized and tested for their antioxidant activities. Certain derivatives demonstrated antioxidant activity nearly equal to that of ascorbic acid, highlighting their potential in oxidative stress-related therapeutic applications (El‐Mekabaty, 2015).

Future Directions

The future directions for this compound could involve further investigations into its biological activities and potential applications. For instance, the compound could be tested against various cancer cell lines to evaluate its anticancer activity . Additionally, modifications to the compound’s structure could be explored to enhance its biological activity .

properties

IUPAC Name

N-(2-phenylethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-19(22-12-11-16-7-3-1-4-8-16)14-28-21-18-13-25-26(20(18)23-15-24-21)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEUMUUFWXYZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

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